molecular formula C16H11Cl2NO3 B12941273 (3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12941273
M. Wt: 336.2 g/mol
InChI Key: KQTSYRXCZBALDA-UHFFFAOYSA-N
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Description

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyridine ring with a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of a pyridine ring with a chromene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H11Cl2NO3/c17-12-5-6-15(18)19-13(12)9-22-16(20)11-7-10-3-1-2-4-14(10)21-8-11/h1-7H,8-9H2

InChI Key

KQTSYRXCZBALDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(C=CC(=N3)Cl)Cl

Origin of Product

United States

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